N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide
Description
N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide is a chemical compound with a complex structure that includes a triazine ring, a phenyl group, and an acetamide moiety
Properties
IUPAC Name |
N-[4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-11(19)15-12(17-16-7)14-10-5-3-9(4-6-10)13-8(2)18/h3-6H,1-2H3,(H,13,18)(H2,14,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYYGHLZEYFIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the phenyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more hydrogenated product.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazine structures often exhibit antimicrobial properties . The presence of the sulfanyl group in related compounds has been shown to enhance effectiveness against various bacterial strains. Preliminary studies suggest that N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide may also display similar antimicrobial effects.
Anticancer Activity
This compound has garnered attention for its potential anticancer activity . Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCT116 | <100 | Significant cytotoxicity observed |
| HeLa | <100 | Induces apoptosis |
| MCF7 | <100 | Effective against breast cancer |
The mechanism of action is hypothesized to involve the interaction with specific cellular targets that regulate cell proliferation and apoptosis pathways.
Biochemical Probes
Due to its unique structure, this compound may serve as a biochemical probe in drug discovery. Its ability to interact with enzymes or receptors makes it a candidate for further exploration in pharmacological applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazine derivatives similar to this compound:
- Antitumor Studies : A study published in ACS Omega reported that triazine derivatives exhibit significant anticancer properties with percent growth inhibitions ranging from 51% to 86% against various cancer cell lines .
- Mechanistic Insights : Research has shown that triazine compounds can induce apoptosis in cancer cells by modulating mitochondrial membrane potential and phosphatidylserine translocation .
- Synthesis and Evaluation : Novel derivatives have been synthesized and evaluated for their anticancer activity across multiple human cancer cell lines, demonstrating the importance of structural modifications in enhancing biological efficacy .
Mechanism of Action
The mechanism of action of N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triamino-2,4,6-trinitrobenzene (TATB): Known for its stability and use in explosives.
2-fluoro-1,3-diamino-4,6-dinitrobenzene (ZXC-7): Similar structure with notable thermal stability and explosive properties.
2-fluoro-1,3,5-triamino-4,6-dinitrobenzene (ZXC-8): Another thermally stable compound with outstanding properties.
Uniqueness
N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it possesses a unique structure that combines a triazine ring with an acetamide moiety.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The triazine ring can potentially inhibit or activate biological pathways. Detailed studies are required to elucidate these interactions fully.
Anticancer Activity
Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells. A study evaluated various acetamide derivatives against A549 (lung cancer) and C6 (glioma) cell lines using assays like MTT and caspase activation tests. The results showed promising anticancer activity for compounds structurally related to this compound .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 12.5 | Apoptosis induction |
| Compound B | C6 | 15.0 | Caspase activation |
| N-{4-[...] | A549 | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, compounds containing the triazine moiety have demonstrated antimicrobial activity. The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds exhibit significant antibacterial activity compared to conventional antibiotics .
Table 2: Antimicrobial Activity Data
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| N-{4-[...] | Pseudomonas aeruginosa | TBD |
Case Studies
- Case Study on Anticancer Properties : In a study published in PubMed, researchers synthesized various triazine derivatives and evaluated their effects on tumor cells. They found that certain modifications led to increased apoptosis in A549 cell lines, suggesting a potential therapeutic application for N-{4-[...] as an anticancer agent .
- Case Study on Antimicrobial Effects : Another investigation focused on the antibacterial properties of triazine derivatives against resistant bacterial strains. The study concluded that compounds similar to N-{4-[...] showed significant inhibition of bacterial growth, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
